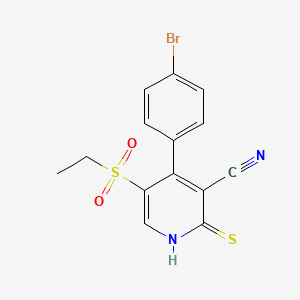

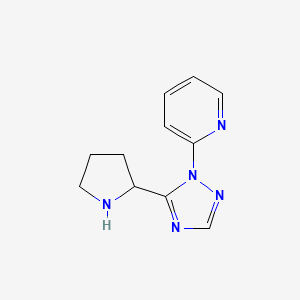

![molecular formula C7H5ClN2S B11782103 6-Chlorobenzo[d]isothiazol-3-amine CAS No. 31857-81-5](/img/structure/B11782103.png)

6-Chlorobenzo[d]isothiazol-3-amine

Descripción general

Descripción

6-Cloro-benzo[d]isotiazol-3-amina es un compuesto orgánico con la fórmula molecular C7H5ClN2S. Es un derivado de la isotiazol, que presenta un átomo de cloro en la posición 6 y un grupo amino en la posición 3 del anillo bencénico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 6-Cloro-benzo[d]isotiazol-3-amina generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común incluye la reacción de 2-clorobenceno-tiol con cianamida en presencia de una base, seguida de ciclación para formar el anillo de isotiazol . Las condiciones de reacción a menudo implican la reflujo de los reactivos en un solvente adecuado como etanol o acetonitrilo.

Métodos de Producción Industrial

Si bien los métodos de producción industrial detallados no están disponibles fácilmente, la síntesis de tales compuestos a escala industrial probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

6-Cloro-benzo[d]isotiazol-3-amina puede sufrir diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos como aminas o tioles.

Oxidación y Reducción: El compuesto se puede oxidar o reducir en condiciones específicas para formar diferentes derivados.

Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.

Reactivos y Condiciones Comunes

Sustitución: Reactivos como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en solventes apróticos polares como dimetilformamida (DMF) se utilizan comúnmente.

Oxidación: Se pueden emplear agentes oxidantes como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4).

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios isotiazoles sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes estados de oxidación del átomo de azufre en el anillo de isotiazol .

Aplicaciones Científicas De Investigación

6-Cloro-benzo[d]isotiazol-3-amina tiene varias aplicaciones en la investigación científica:

Química Medicinal: Se utiliza como bloque de construcción para la síntesis de varios compuestos farmacológicamente activos, incluidos los agentes antiinflamatorios y analgésicos.

Ciencia de los Materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Estudios Biológicos: Sirve como una sonda en ensayos bioquímicos para estudiar las actividades enzimáticas y las interacciones de proteínas.

Aplicaciones Industriales: Se utiliza en la síntesis de tintes, pigmentos y otros productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de 6-Cloro-benzo[d]isotiazol-3-amina en los sistemas biológicos implica su interacción con objetivos moleculares específicos. Por ejemplo, en la química medicinal, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos terapéuticos. Las vías exactas y los objetivos moleculares pueden variar según el derivado específico y su uso previsto .

Comparación Con Compuestos Similares

Compuestos Similares

6-Bromo-benzo[d]isotiazol-3-amina: Estructura similar pero con un átomo de bromo en lugar de cloro.

6-Fluoro-benzo[d]isotiazol-3-amina: Contiene un átomo de flúor en la posición 6.

6-Metil-benzo[d]isotiazol-3-amina: Presenta un grupo metilo en la posición 6.

Singularidad

6-Cloro-benzo[d]isotiazol-3-amina es única debido a la presencia del átomo de cloro, que puede influir en su reactividad e interacción con los objetivos biológicos. El átomo de cloro también puede ser un sitio para una mayor funcionalización, lo que lo convierte en un intermedio versátil en la química sintética .

Propiedades

IUPAC Name |

6-chloro-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEACCYVBERSINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953769 | |

| Record name | 6-Chloro-1,2-benzothiazol-3(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31857-81-5 | |

| Record name | 6-Chloro-1,2-benzisothiazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1,2-benzothiazol-3(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)

![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)

![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)

![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)

![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)

![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)